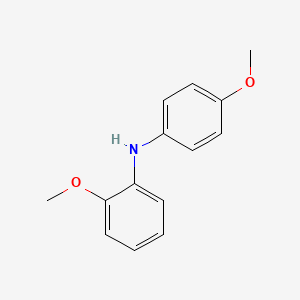

2-Methoxy-N-(4-methoxyphenyl)aniline

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWUODVYUAQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58751-07-8 | |

| Record name | 2-Methoxy-N-(4-methoxyphenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 2-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base, which is then reduced using sodium borohydride (NaBH4) to yield the desired product . The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst like hydrochloric acid (HCl)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has indicated that derivatives of 2-methoxy-N-(4-methoxyphenyl)aniline exhibit significant antioxidant activity. A study showed that synthesized compounds derived from this aniline demonstrated an effective antioxidant capacity with an EC50 value of 10.46 ppm, indicating potential for therapeutic applications in oxidative stress-related conditions .

Antimicrobial and Anticancer Activity

The compound has been explored for its antimicrobial and anticancer properties. In vitro studies have shown that certain derivatives possess activity against various cancer cell lines, suggesting a potential role in cancer treatment . These findings highlight the importance of further exploring the structure-activity relationship (SAR) of this compound and its derivatives.

Catalysis

C–N Coupling Reactions

this compound has been utilized as a substrate in C–N coupling reactions, facilitated by heterogeneous copper catalysts. This method allows for the efficient synthesis of various amines with high selectivity. For instance, a study demonstrated the successful coupling of this aniline with aryl bromides to produce functionalized diphenylamines with yields exceeding 90% . This application underscores its utility in organic synthesis and materials science.

Material Science

Polymer Chemistry

The compound is also relevant in polymer chemistry, where it can serve as a building block for synthesizing polymers with specific properties. Its methoxy groups can enhance solubility and thermal stability, making it suitable for applications in coatings and adhesives.

Table 1: Summary of Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| Antioxidant Activity | EC50 = 10.46 ppm | |

| Antimicrobial Activity | Active against multiple strains | |

| Anticancer Activity | Effective against cancer cell lines |

Table 2: Catalytic Applications

Case Studies

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant properties of various anilines, derivatives of this compound were synthesized and tested. The results indicated that these compounds effectively scavenged free radicals, demonstrating their potential for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases .

Case Study 2: Application in C–N Coupling Reactions

A research team utilized this compound in a series of C–N coupling reactions to synthesize new diphenylamine derivatives. The use of a recyclable copper catalyst system enabled high yields and selectivity, showcasing the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Methoxy-4-nitroaniline: Used in dyeing processes and as an intermediate in the synthesis of azo dyes.

4-Methoxyaniline: Utilized in the synthesis of various organic compounds.

Uniqueness: 2-Methoxy-N-(4-methoxyphenyl)aniline is unique due to its dual methoxy substitution, which imparts specific electronic and steric properties. These properties make it particularly valuable in the synthesis of organic semiconductors and materials with tailored electronic characteristics .

Biological Activity

2-Methoxy-N-(4-methoxyphenyl)aniline, also known as a derivative of aniline, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17N1O2

- Molecular Weight : 257.31 g/mol

The presence of methoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that a formulation containing this compound resulted in a significant reduction in tumor size after six weeks of treatment.

- Case Study 2 : In a study on diabetic rats, administration of the compound improved glycemic control and reduced oxidative stress markers, suggesting potential benefits in metabolic disorders.

Safety Profile and Toxicity

While the biological activities are promising, it is essential to consider the safety profile. Toxicity studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to hepatotoxicity and nephrotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-N-(4-methoxyphenyl)aniline, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves a two-step process: (1) bromination of a precursor aniline derivative (e.g., 4-methoxy-N-phenylaniline) using reagents like N-bromosuccinimide (NBS), followed by (2) Ullmann-type coupling with 4-methoxyaniline under inert conditions (N₂ atmosphere) using copper catalysts . Optimization can include microwave-assisted synthesis to reduce reaction time, as demonstrated for analogous methoxy-substituted anilines, where solvent-free conditions and controlled heating improve yields . Purity verification via HPLC (≥98%) is critical, as impurities can affect downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : To confirm substitution patterns and methoxy group integration .

- GC-MS/FTIR : For detecting trace impurities and functional group validation (e.g., aromatic C-H stretches at ~3000 cm⁻¹ and methoxy C-O signals at ~1250 cm⁻¹) .

- HPLC : To quantify purity, especially when the compound is used in materials science or catalysis .

Q. How does the molecular structure of this compound influence its crystallographic properties, and what refinement methods are recommended?

- Methodological Answer : The planar aromatic system and methoxy substituents promote π-π stacking, which can lead to challenges in resolving overlapping electron densities during X-ray diffraction. SHELXL is widely used for refining such structures due to its robustness in handling twinned data and high-resolution crystallography . For accurate bond-length analysis, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. What challenges arise in interpreting NMR and mass spectrometry data for methoxy-substituted aniline derivatives, and how can contradictory spectral signals be resolved?

- Methodological Answer : Methoxy groups can cause signal splitting in NMR due to hindered rotation (e.g., diastereotopic protons). For this compound, use deuterated DMSO as a solvent to enhance resolution . In MS, fragmentation patterns may overlap with isotopic peaks; high-resolution TOF-MS (e.g., Δppm < 0.5) is essential to distinguish molecular ions . Computational tools like DFT can model expected spectra to validate experimental data .

Q. How do electronic effects of methoxy substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Methoxy groups act as electron-donating substituents, increasing electron density on the aromatic ring and enhancing nucleophilic coupling (e.g., Suzuki-Miyaura reactions). However, steric hindrance from the N-(4-methoxyphenyl) group can reduce yields in Buchwald-Hartwig aminations. Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligands) and reaction temperatures to balance electronic and steric effects .

Q. What methodological considerations are critical when employing this compound as a building block in organic electronic materials?

- Methodological Answer : Key considerations include:

- Functionalization : Introduce boronate esters (via Miyaura borylation) for π-spacer integration in dye-sensitized solar cells (DSSCs) .

- Optoelectronic Tuning : Adjust methoxy positioning to modulate HOMO-LUMO gaps, as seen in fused thiophene-based dyes .

- Stability : Conduct accelerated aging tests under UV light to assess photodegradation, particularly for applications in OLEDs .

Data Contradiction Analysis

- Crystallographic Discrepancies : Disordered methoxy groups in X-ray structures may lead to conflicting bond angles. Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids and improve refinement accuracy .

- Reaction Yield Variability : Inconsistent yields in cross-coupling reactions may stem from trace oxygen or moisture. Employ rigorous Schlenk-line techniques and monitor reaction progress via TLC with UV-active visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.